A Technical Guide to the Natural Sources of Stachyose in Plants
A Technical Guide to the Natural Sources of Stachyose in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachyose (B150584), a tetrasaccharide member of the raffinose (B1225341) family of oligosaccharides (RFOs), is a non-reducing sugar naturally occurring in a wide variety of plants.[1][2][3][4] It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[3] Stachyose serves as a carbohydrate reserve in plants and plays a role in tolerance to abiotic stresses.[1] In the context of human health, stachyose is recognized as a prebiotic, promoting the growth of beneficial gut microbiota, as it is not digestible by human enzymes.[1] This guide provides a comprehensive overview of the natural plant sources of stachyose, quantitative data on its content, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.
Natural Plant Sources of Stachyose
Stachyose is widely distributed throughout the plant kingdom, with particularly high concentrations found in the seeds of legumes.[1][5][6] It is also present in the roots, tubers, and leaves of various other plant families.
Key Plant Families and Species:
-
Leguminosae (Fabaceae): This family is the most significant source of stachyose.
-
Soybeans (Glycine max): Contain significant amounts of stachyose, typically being the dominant oligosaccharide.[5][7]
-
Lupin (Lupinus spp.): Seeds of various lupin species are exceptionally rich in stachyose.[5]
-
Peas (Pisum sativum): While verbascose (B1348371) is often the predominant RFO, peas also contain substantial amounts of stachyose.[5]
-
Faba Beans (Vicia faba): Similar to peas, faba beans contain notable levels of stachyose.[5]
-
Chickpeas (Cicer arietinum): Contain a complex profile of oligosaccharides, including stachyose.[8]
-
-
Labiatae (Lamiaceae):
-
Cucurbitaceae: Fruits of this family are known to contain stachyose.[1]
-
Other Sources: Stachyose can also be found in various other vegetables and plants, including green beans, onions, broccoli, and cabbage, though generally in lower concentrations than in legumes.[4]
Quantitative Data on Stachyose Content
The concentration of stachyose in plants varies significantly depending on the species, cultivar, and environmental conditions. The following table summarizes quantitative data from various studies.
| Plant Source | Plant Part | Stachyose Content (mg/g dry matter unless otherwise specified) | Reference(s) |
| Soybean (Glycine max) | Seeds | 33.75 - 69.30 | [5] |
| 6.3 mmol/100g | [7] | ||
| 1.4 - 6.7 % of total dry matter | [11] | ||
| Lupin (Lupinus spp.) | Seeds | 57.23 - 130.38 | [5] |
| Pea (Pisum sativum) | Seeds | 52.03 - 80.60 | [5] |
| Faba Bean (Vicia faba) | Seeds | 32.15 - 65.17 | [5] |
| Lentil (Lens culinaris) | Seeds | 2.15 - 7.32 % (d.w.) | [9] |
| Chickpea (Cicer arietinum) | Seeds | 3.12 mmol/100g | [7] |
| Chinese Artichoke (Stachys sieboldii) | Tubers | 236.0 | [12] |
| Jerusalem Artichoke | 0.78 g/100g Fresh Weight | [13] | |
| Broccoli | 0.11 g/100g Fresh Weight | [13] | |
| Scallion | 0.78 g/100g Fresh Weight | [13] | |
| Apricot | 0.01 - 0.05 g/100g Fresh Weight | [13] | |
| Melons | 0.01 - 0.05 g/100g Fresh Weight | [13] |
Experimental Protocols
The extraction and quantification of stachyose from plant materials are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Sample Preparation and Extraction
This protocol provides a general guideline for the extraction of stachyose from plant tissues.
Materials:
-
Plant sample (e.g., seeds, tubers), dried and finely ground
-
Ethanol (various concentrations, e.g., 50-70%)
-
Reflux apparatus
-
Filtration system (e.g., filter paper or vacuum filtration)
-
Rotary evaporator (optional)
Procedure:
-
Defatting: Weigh a known amount of the dried, powdered plant material (e.g., 5.0 g). To remove lipids that can interfere with analysis, add the powder to a flask with chloroform (e.g., 50 mL) and reflux for 2 hours at 60°C.[14]
-
Filtration: After refluxing, filter the mixture to separate the solid plant material from the chloroform. Discard the chloroform filtrate.
-
Extraction of Stachyose: Transfer the defatted plant residue to a clean flask. Add a specific volume of an ethanol-water solution (e.g., 60% ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).[14][15]
-
Reflux Extraction: Reflux the mixture for a specified time and temperature (e.g., 40 minutes at 60°C).[14][15] These parameters may need to be optimized depending on the plant material.
-
Filtration and Collection: Filter the mixture while hot to separate the extract from the solid residue. Collect the filtrate, which contains the extracted stachyose and other soluble sugars.
-
Concentration (Optional): The extract can be concentrated using a rotary evaporator to reduce the volume and increase the concentration of the analytes.
-
Preparation for HPLC Analysis: The crude extract should be filtered through a 0.2 µm syringe filter before injection into the HPLC system.[16]
Quantification by High-Performance Liquid Chromatography (HPLC)
This section outlines a typical HPLC method for the separation and quantification of stachyose.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) detector[14] or Evaporative Light Scattering Detector (ELSD)[12]
-
Amino-propylic (NH2) column (e.g., Hypersil NH2, 250 mm x 4.6 mm i.d.)[14]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. A typical ratio is 70:30 (v/v).[14] The exact ratio may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 25°C[14]
-
Injection Volume: 20 µL[14]
Quantification Procedure:
-
Standard Preparation: Prepare a series of standard solutions of pure stachyose at known concentrations.
-
Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the stachyose standards.
-
Sample Analysis: Inject the prepared plant extract into the HPLC system.
-
Identification and Quantification: Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the stachyose standard. Quantify the amount of stachyose in the sample by using the peak area and the calibration curve.
Biosynthesis of Stachyose
Stachyose is synthesized in plants through a series of enzymatic reactions, starting from sucrose. The pathway involves the sequential addition of galactose units.[1][17]
Key Enzymes and Substrates:
-
Sucrose: The initial substrate for the pathway.
-
myo-Inositol: A cyclic polyol that acts as a carrier for galactose.
-
UDP-Galactose: The activated form of galactose.
-
Galactinol (B1212831) Synthase (GS): Catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol.[1]
-
Raffinose Synthase (RS): Catalyzes the transfer of a galactose unit from galactinol to sucrose, forming raffinose.[1]
-
Stachyose Synthase (STS): Catalyzes the transfer of a second galactose unit from galactinol to raffinose, forming stachyose.[1]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of stachyose from sucrose.
Experimental Workflow Diagram
Caption: General workflow for stachyose analysis.
References
- 1. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stachyose - Wikipedia [en.wikipedia.org]
- 4. 2.14 Oligosaccharides | Nutrition [courses.lumenlearning.com]
- 5. The content of raffinose oligosaccharides in legumes and their importance for animals [jafs.com.pl]
- 6. portlandpress.com [portlandpress.com]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. benchchem.com [benchchem.com]
- 9. Changes in the raffinose family oligosaccharides content in the lentil and common bean seeds during malting and mashing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a stachyose synthase gene controlling reduced stachyose content in soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds | Seed Science Research | Cambridge Core [cambridge.org]
